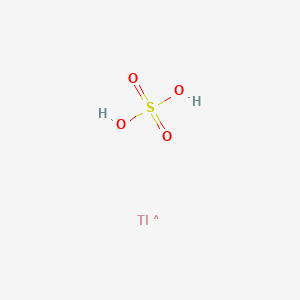

Sulfuric acid thallium(1+) salt (1:2)

描述

Sulfuric acid thallium(1+) salt (1:2), also known as thallium(I) sulfate, is a chemical compound with the formula Tl₂SO₄. It is a white crystalline powder that is highly toxic and has been historically used as a rodenticide and insecticide. The compound is composed of thallium in the +1 oxidation state and sulfate ions. Thallium is a heavy metal that is not found freely in nature and is typically obtained as a by-product of the smelting of lead and zinc ores.

准备方法

Synthetic Routes and Reaction Conditions

Sulfuric acid thallium(1+) salt (1:2) can be synthesized by reacting thallium metal with sulfuric acid. The reaction involves dissolving thallium in sulfuric acid, followed by crystallization of the resulting thallium(I) sulfate. The reaction can be represented as follows:

2Tl+H2SO4→Tl2SO4+H2↑

The reaction is typically carried out under controlled conditions to ensure the complete dissolution of thallium and the formation of pure thallium(I) sulfate crystals.

Industrial Production Methods

Industrial production of thallium(I) sulfate involves similar methods but on a larger scale. The process includes the careful handling of thallium metal and sulfuric acid, as both are hazardous materials. The reaction is conducted in large reactors, and the resulting thallium(I) sulfate is purified through crystallization and filtration processes to obtain the final product.

化学反应分析

Aqueous Dissociation Behavior

In aqueous solutions, Tl₂SO₄ fully dissociates into its ionic components:

The thallium(I) cation (Tl⁺) exhibits unique behavior by mimicking potassium ions (K⁺) in biological systems, leading to its historical misuse in rodenticides .

| Property | Value/Behavior |

|---|---|

| Solubility in Water | Highly soluble |

| Ionic Mobility (Tl⁺) | Comparable to K⁺ in transport |

| Solution Conductivity | High due to ionic dissociation |

Reactivity with Sulfides

Tl₂SO₄ serves as a precursor to thallium(I) sulfide (Tl₂S), a semiconductor material. When exposed to hydrogen sulfide gas (H₂S), the sulfate reacts as follows:

This precipitation reaction forms a black crystalline solid (Tl₂S), which exhibits photoconductive properties under infrared light .

Structural and Crystallographic Insights

Tl₂SO₄ crystallizes in an orthorhombic lattice isostructural with K₂SO₄, featuring thallium ions coordinated by sulfate tetrahedra. This structural similarity allows for predictable reactivity in substitution reactions with other sulfates .

| Structural Feature | Detail |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | |

| Coordination Geometry | Tl⁺ in 8- or 9-fold sites |

Hydrolysis and Stability

While stable under ambient conditions, Tl₂SO₄ undergoes hydrolysis in strongly acidic or basic media. For example, prolonged exposure to boiling water may lead to partial decomposition:

This reaction is reversible and pH-dependent, with thallium hydroxide (TlOH) forming in alkaline solutions .

科学研究应用

Sulfuric acid thallium(1+) salt (1:2) has several scientific research applications:

Chemistry: Used as a reagent in analytical chemistry for detecting iodine in the presence of chlorine and in ozonometry.

Biology: Studied for its toxicological effects on biological systems and its potential use in biological assays.

Medicine: Historically used in medical treatments, though its use has been largely discontinued due to its toxicity.

Industry: Utilized in the production of semiconductors, low-temperature thermometers, and optical fibers.

作用机制

The toxic effects of sulfuric acid, thallium(1+) salt (1:2) are primarily due to the thallium ion. Thallium ions interfere with potassium and sodium ion channels in cells, disrupting cellular functions. This interference affects various molecular targets and pathways, leading to symptoms such as hair loss, neurological damage, and organ failure. The compound’s high toxicity is attributed to its ability to mimic essential cations, thereby disrupting normal cellular processes.

相似化合物的比较

Sulfuric acid thallium(1+) salt (1:2) can be compared with other thallium compounds and metal sulfates:

Thallium(I) chloride (TlCl): Similar in toxicity but differs in solubility and chemical behavior.

Thallium(III) sulfate (Tl₂(SO₄)₃): Contains thallium in the +3 oxidation state, exhibiting different chemical properties and reactivity.

Potassium sulfate (K₂SO₄): A non-toxic sulfate salt used in fertilizers, contrasting with the toxic nature of thallium(I) sulfate.

Conclusion

Sulfuric acid thallium(1+) salt (1:2) is a highly toxic compound with significant historical and scientific importance. Its synthesis, chemical reactions, and applications in various fields highlight its versatility and potential hazards. Understanding its mechanism of action and comparing it with similar compounds provides valuable insights into its unique properties and uses.

生物活性

Sulfuric acid thallium(1+) salt (1:2), commonly known as thallium(I) sulfate, is a compound with significant biological activity primarily due to the toxicity of thallium ions. This article reviews its biological effects, mechanisms of action, and relevant case studies, synthesizing findings from diverse sources.

Thallium(I) sulfate has the chemical formula Tl2SO4 and is characterized by its high solubility in water. It dissociates in aqueous solutions into thallium(I) cations and sulfate anions, which can participate in various biochemical interactions. The compound's structure resembles that of potassium sulfate, allowing thallium ions to mimic potassium in biological systems, leading to significant toxicological implications.

Mechanism of Toxicity

Thallium ions are known to disrupt essential biological processes by mimicking potassium ions. This mimicry affects cellular transport systems, particularly those involving the sodium-potassium ATPase pump. The following mechanisms have been identified:

- Cellular Uptake Interference : Thallium competes with potassium for uptake through cellular membranes, disrupting potassium-dependent processes .

- Mitochondrial Dysfunction : Thallium exposure leads to mitochondrial impairment, affecting ATP production and cellular respiration .

- DNA Damage : Thallium induces genetic and epigenetic alterations, contributing to cytogenetic damage in exposed individuals .

- Neurotoxicity : High doses of thallium have been linked to severe neurological symptoms, including tremors, confusion, and peripheral neuropathy .

Toxicological Effects

The toxicological profile of thallium(I) sulfate reveals a range of acute and chronic health effects:

| Effect | Acute Exposure | Chronic Exposure |

|---|---|---|

| Neurological Symptoms | Nausea, vomiting, diarrhea, tremors | Peripheral neuropathy, cognitive deficits |

| Dermatological Effects | Alopecia, skin lesions | Persistent skin issues |

| Organ Damage | Acute renal failure | Liver and kidney damage |

| Reproductive Toxicity | Notable reproductive risks observed | Potential long-term effects on fertility |

Case Studies

Numerous case studies illustrate the severe effects of thallium exposure:

- Acute Poisoning Incident : A patient ingested approximately 200 mg of thallium sulfate and exhibited significant cytogenetic damage in peripheral blood lymphocytes. This case highlighted the compound's capacity to induce micronuclei formation and chromosomal aberrations .

- Occupational Exposure : In a cohort study involving workers exposed to thallium compounds, symptoms included gastrointestinal distress and neurological impairments. Long-term follow-ups indicated persistent cognitive deficits and increased cancer risk associated with chronic exposure .

- Environmental Impact Study : Research on soil contaminated with thallium demonstrated alterations in microbial activity and enzyme functions within the ecosystem. Elevated levels of thallium affected soil health indicators significantly over time .

属性

InChI |

InChI=1S/H2O4S.Tl/c1-5(2,3)4;/h(H2,1,2,3,4); | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMICEZVVURFLKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OS(=O)(=O)O.[Tl] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O4STl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10031-59-1 | |

| Record name | Sulfuric acid, thallium salt (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10031-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

302.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7446-18-6 | |

| Record name | Thallous sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7446-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thallous sulfate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15205 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。